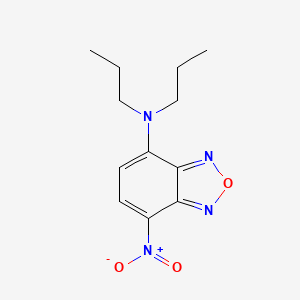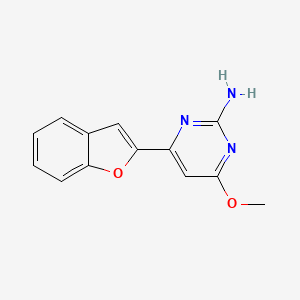![molecular formula C19H19ClN2O2 B3832793 N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide CAS No. 5242-38-6](/img/structure/B3832793.png)
N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide
説明
N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide, also known as CB30865, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications.
作用機序
The mechanism of action of N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide involves the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has been shown to inhibit the activity of PI3K, Akt, and mTOR, which are involved in cell growth and survival. This compound also inhibits the activation of NF-κB, which regulates the expression of pro-inflammatory genes. Additionally, this compound can modulate the activity of MAPKs, which are involved in cellular stress response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In immune cells, this compound can reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of immune cells. In neuronal cells, this compound can improve cognitive function, protect against neurodegeneration, and enhance synaptic plasticity.
実験室実験の利点と制限
N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound can be easily synthesized and purified, and its activity can be measured using various assays, such as cell viability assays, ELISA assays, and Western blot analysis. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide, including the identification of new targets and signaling pathways, the optimization of its pharmacokinetics and pharmacodynamics, and the development of new drug delivery systems. This compound may also be used in combination with other drugs or therapies to enhance its therapeutic efficacy and reduce its potential side effects. Additionally, this compound may have potential applications in other fields, such as cardiovascular disease, metabolic disorders, and infectious diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs and therapies for the treatment of various diseases.
科学的研究の応用
N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide has been investigated for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis through the regulation of multiple signaling pathways. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. In neurological disorder research, this compound has been shown to improve cognitive function and protect against neurodegeneration.
特性
IUPAC Name |
N-[1-[(2-chlorophenyl)methylamino]-3-methyl-1-oxobut-2-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13(2)17(22-18(23)14-8-4-3-5-9-14)19(24)21-12-15-10-6-7-11-16(15)20/h3-11H,12H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYBNMMCSLMDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)NCC1=CC=CC=C1Cl)NC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391006 | |
| Record name | N-(1-{[(2-Chlorophenyl)methyl]amino}-3-methyl-1-oxobut-2-en-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5242-38-6 | |
| Record name | N-(1-{[(2-Chlorophenyl)methyl]amino}-3-methyl-1-oxobut-2-en-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[(4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol](/img/structure/B3832716.png)
![2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B3832719.png)

![2-{[6-(4-morpholinyl)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B3832748.png)
![[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B3832757.png)
![N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B3832765.png)

![N-[2-(diethylamino)ethyl]-3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B3832770.png)
![N-[1-[(diethylamino)carbonyl]-2-(2-ethoxyphenyl)vinyl]benzamide](/img/structure/B3832772.png)
![N-(2-(9-methyl-9H-carbazol-3-yl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3832774.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-hydroxyphenyl)vinyl]benzamide](/img/structure/B3832785.png)
![N-[1-{[(2-chlorobenzyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B3832792.png)
![N-(2-methyl-1-{[(3-methylphenyl)amino]carbonyl}-1-propen-1-yl)benzamide](/img/structure/B3832799.png)